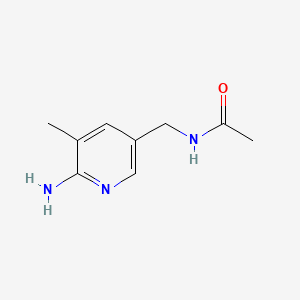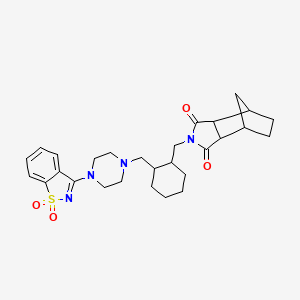
Lurasidone Sulfone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lurasidone Sulfone is a metabolite of Lurasidone, an atypical antipsychotic medication used primarily to treat schizophrenia and bipolar disorder
Preparation Methods
Synthetic Routes and Reaction Conditions
Lurasidone Sulfone can be synthesized through the oxidation of Lurasidone. The process typically involves the use of strong oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions. The reaction is carried out in an appropriate solvent, often dichloromethane, at a specific temperature to ensure the complete conversion of Lurasidone to this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Lurasidone Sulfone undergoes various chemical reactions, including:
Oxidation: Conversion of Lurasidone to this compound.
Reduction: Potential reduction back to Lurasidone or other intermediates.
Substitution: Reactions involving the replacement of functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, dichloromethane, controlled temperature.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halogenating agents, nucleophiles, appropriate solvents.
Major Products Formed
Oxidation: this compound.
Reduction: Lurasidone, intermediate compounds.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Lurasidone Sulfone has several applications in scientific research:
Chemistry: Used as a reference compound in analytical studies and as a starting material for the synthesis of new derivatives.
Biology: Studied for its interactions with biological targets and its potential effects on cellular processes.
Medicine: Investigated for its pharmacological activity and potential therapeutic applications beyond its parent compound, Lurasidone.
Industry: Utilized in the development of new pharmaceuticals and as a model compound in drug metabolism studies.
Mechanism of Action
Lurasidone Sulfone exerts its effects by interacting with various molecular targets, including dopamine D2 receptors, serotonin 5-HT2A receptors, and serotonin 5-HT7 receptors. It acts as an antagonist at these receptors, modulating neurotransmitter activity and contributing to its antipsychotic effects. The compound’s mechanism of action involves the inhibition of receptor signaling pathways, leading to changes in neuronal activity and behavior.
Comparison with Similar Compounds
Similar Compounds
Lurasidone: The parent compound, primarily used for treating schizophrenia and bipolar disorder.
Ziprasidone: Another atypical antipsychotic with similar receptor binding profiles.
Cariprazine: An atypical antipsychotic with partial agonist activity at dopamine D2 and D3 receptors.
Lamotrigine: A mood stabilizer used in bipolar disorder, with different mechanisms of action.
Uniqueness
Lurasidone Sulfone is unique due to its specific metabolic origin from Lurasidone and its distinct pharmacological profile. Unlike its parent compound, this compound may exhibit different receptor affinities and pharmacokinetics, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C28H36N4O4S |
|---|---|
Molecular Weight |
524.7 g/mol |
IUPAC Name |
4-[[2-[[4-(1,1-dioxo-1,2-benzothiazol-3-yl)piperazin-1-yl]methyl]cyclohexyl]methyl]-4-azatricyclo[5.2.1.02,6]decane-3,5-dione |
InChI |
InChI=1S/C28H36N4O4S/c33-27-24-18-9-10-19(15-18)25(24)28(34)32(27)17-21-6-2-1-5-20(21)16-30-11-13-31(14-12-30)26-22-7-3-4-8-23(22)37(35,36)29-26/h3-4,7-8,18-21,24-25H,1-2,5-6,9-17H2 |
InChI Key |
MAVBUKOHERNHBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)CN2CCN(CC2)C3=NS(=O)(=O)C4=CC=CC=C43)CN5C(=O)C6C7CCC(C7)C6C5=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


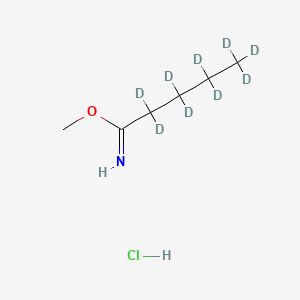
![4-Methyl-4H-imidazo[1,5,4-DE]quinoxalin-5(6H)-one](/img/structure/B13828663.png)
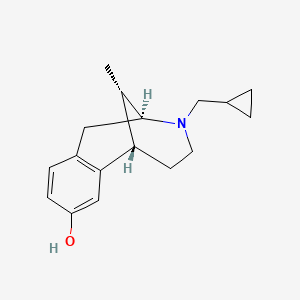
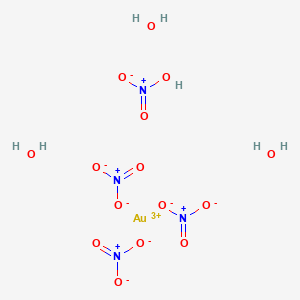
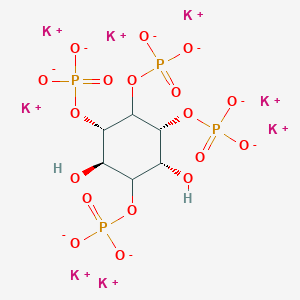
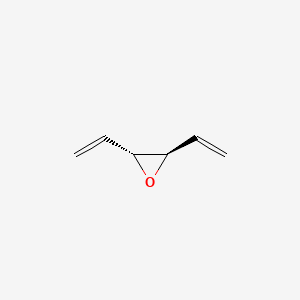
![N2-[(2R)-4-(Hydroxyamino)-2-(2-naphthalenylmethyl)-1,4-dioxobutyl]-L-arginyl-L-tryptophyl-L-alpha-glutamine](/img/structure/B13828715.png)
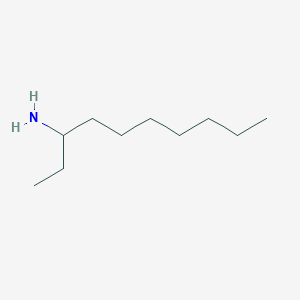
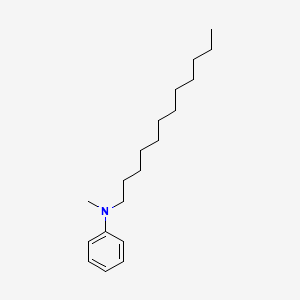
![2-(2-Bromo-4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B13828723.png)
![(2R)-3-sulfanyl-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]propanoic acid](/img/structure/B13828730.png)
![Dodecanoyl-dimethyl-[3-(oxidoazaniumyl)propyl]azanium](/img/structure/B13828732.png)
![N'-acetyl-5-(trifluoromethyl)thieno[3,2-b]pyridine-6-carbohydrazide](/img/structure/B13828739.png)
